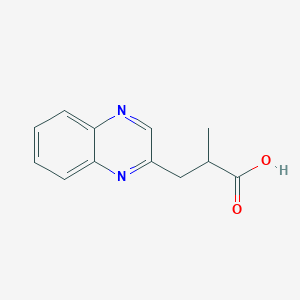

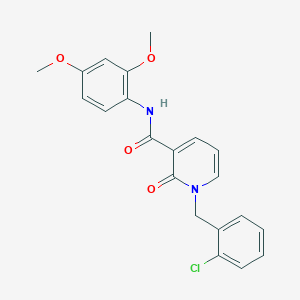

2-Methyl-3-(quinoxalin-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-3-(quinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It’s also known by its IUPAC name, 2-methyl-3-quinoxalin-2-ylpropanoic acid .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were prepared on the basis of the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2 (1 H )-thione .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16) .Chemical Reactions Analysis

The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2 (1 H )-one . More research is needed to fully understand the chemical reactions involving this compound.Applications De Recherche Scientifique

Quality Control and Analytical Methods

The analytical methods for quality control of promising active pharmaceutical ingredients (APIs) derived from quinoxaline compounds have been a focus of research. For instance, the study of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, a molecule structurally similar to 2-methyl-3-(quinoxalin-2-yl)propanoic acid, explored various analytical techniques for ensuring the quality of these APIs. Techniques such as 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy have been proposed for the development of quality control methods for these compounds. The importance of these techniques lies in their ability to solve the problems of tautomeric forms and identify specific by-products of the synthesis process, contributing to the purity and efficacy of quinoxaline derivatives as antimicrobial drugs (Zubkov et al., 2016).

Anticancer Activity

Research into the anticancer properties of quinoxaline derivatives, including those structurally related to this compound, has shown promising results. A study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides revealed significant antiproliferative activity against human cancer cell lines. These compounds, synthesized through a Michael reaction and a novel thiation method, exhibited IC50 values comparable to the reference drug doxorubicin in tests against HCT-116 and MCF-7 cell lines. The study highlighted the quinoxaline ring as a suitable scaffold for peptidomimetic side chains, underscoring its potential in anticancer drug development (El Rayes et al., 2019).

Synthesis and Molecular Diversity

The synthesis of new amides containing quinoline-4-one moiety, closely related to the structure of this compound, has been explored to extend the molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones. These efforts aim to create compounds with potential biological activities by introducing different electron-withdrawing groups and employing various synthesis methods. Such research contributes to the discovery of novel compounds with enhanced properties and potential applications in medicinal chemistry (Ruschak et al., 2016).

Corrosion Inhibition

Quinoxaline derivatives, including those akin to this compound, have been investigated for their potential as corrosion inhibitors. Studies involving quinoxaline-based propanones demonstrated their efficacy in protecting mild steel in corrosive environments. These compounds exhibit mixed-type inhibitive action, forming a protective film on metal surfaces and showing significant adsorption characteristics. Such research not only highlights the versatility of quinoxaline derivatives in industrial applications but also contributes to the development of more effective and environmentally friendly corrosion inhibitors (Olasunkanmi & Ebenso, 2019).

Mécanisme D'action

Target of Action

2-Methyl-3-(quinoxalin-2-yl)propanoic acid, as a derivative of quinoxaline, is likely to interact with a variety of biological targets. Quinoxaline derivatives have been reported to show good anticancer activity through different mechanisms including tyrosine kinases inhibition, C-MET kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumor hypoxia .

Mode of Action

It is known that quinoxaline derivatives can inhibit tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades . They also inhibit C-MET kinase, a protein that plays a critical role in cancer cell growth, survival, and invasion .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be numerous due to the compound’s interaction with various targets. For instance, the inhibition of tyrosine kinases can disrupt multiple signaling pathways, leading to the inhibition of cancer cell proliferation .

Result of Action

The result of the action of this compound is likely to be a reduction in the proliferation of cancer cells, given its potential anticancer activity . This is achieved through the inhibition of key enzymes and the disruption of critical signaling pathways .

Orientations Futures

The future directions for research on 2-Methyl-3-(quinoxalin-2-yl)propanoic acid could involve further exploration of its potential biological and pharmaceutical activities, given the noted anticancer activity of similar quinoxaline compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Propriétés

IUPAC Name |

2-methyl-3-quinoxalin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8(12(15)16)6-9-7-13-10-4-2-3-5-11(10)14-9/h2-5,7-8H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBLYZVOLFSDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)

![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)

![8-Methyl-1,8-diazaspiro[4.5]decan-3-ol](/img/structure/B2472797.png)

![4-(1-Azepanyl)-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2472798.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)

![2-(4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2472808.png)

![N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide](/img/structure/B2472810.png)

![N-(3,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472813.png)